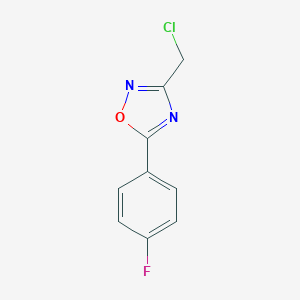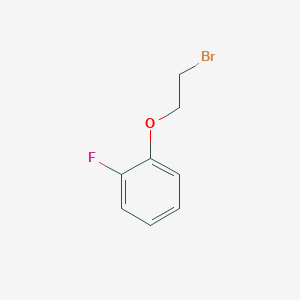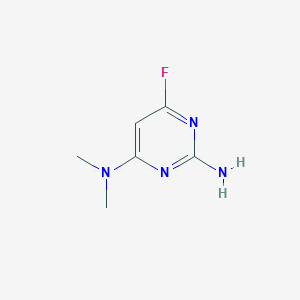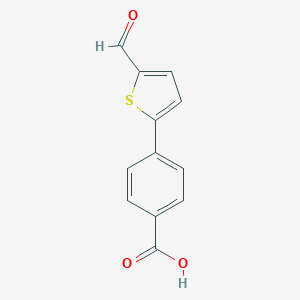![molecular formula C9H15IN2O2S B061398 tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate CAS No. 179116-01-9](/img/structure/B61398.png)
tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate
説明
Tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, drug discovery, and biochemistry.
作用機序
The mechanism of action of tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate is not fully understood. However, it is believed to exert its effects by binding to specific targets in the body, such as enzymes or receptors, and modulating their activity. The precise molecular interactions underlying its mechanism of action are the subject of ongoing research.
Biochemical and physiological effects:
Tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate has been shown to have a range of biochemical and physiological effects. It has been reported to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may have beneficial effects in the treatment of neurodegenerative diseases such as Alzheimer's disease. It has also been shown to possess antitumor activity, possibly by inducing apoptosis (programmed cell death) in cancer cells. Additionally, it has been reported to exhibit antimicrobial activity against certain bacterial strains, possibly by disrupting the bacterial cell membrane.
実験室実験の利点と制限
Tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its chemical properties make it amenable to a range of analytical techniques such as NMR spectroscopy and mass spectrometry. However, there are also some limitations to its use. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects. Additionally, its potential toxicity and side effects need to be carefully considered when designing experiments involving its use.
将来の方向性
There are several future directions for research involving tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate. One area of interest is the development of new drugs based on its structure and mechanism of action. This could involve designing analogs with improved potency, selectivity, and pharmacokinetic properties. Another area of interest is the investigation of its effects on specific molecular targets, such as enzymes or receptors, in order to gain a better understanding of its mechanism of action. Additionally, its potential applications as an antimicrobial or antitumor agent could be further explored. Finally, the development of new synthetic methods for its production could help to improve the yield and purity of the compound.
科学的研究の応用
Tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate has potential applications in various areas of scientific research. It has been reported to exhibit inhibitory activity against certain enzymes such as acetylcholinesterase, which is involved in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease. It has also been found to possess antitumor activity, making it a potential candidate for the development of anticancer drugs. Additionally, it has been reported to exhibit antimicrobial activity against certain bacterial strains, making it a potential candidate for the development of antibacterial agents.
特性
CAS番号 |
179116-01-9 |
|---|---|
製品名 |
tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate |
分子式 |
C9H15IN2O2S |
分子量 |
342.2 g/mol |
IUPAC名 |
tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate |
InChI |
InChI=1S/C9H15IN2O2S/c1-9(2,3)14-8(13)12-7-11-6(4-10)5-15-7/h6H,4-5H2,1-3H3,(H,11,12,13) |
InChIキー |
JIMCHDAEYWSCLL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1=NC(CS1)CI |
正規SMILES |
CC(C)(C)OC(=O)NC1=NC(CS1)CI |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B61323.png)
![4-{[(2-tert-Butoxy-2-oxoethyl)amino]methyl}cyclohexane-1-carboxylic acid](/img/structure/B61326.png)
![5-Chloro-1-[4-(trifluoromethoxy)phenyl]tetrazole](/img/structure/B61328.png)
![3-[Bis(cyanomethyl)amino]propanenitrile](/img/structure/B61329.png)



![Furo[2,3-b]pyridin-5-ol](/img/structure/B61338.png)



